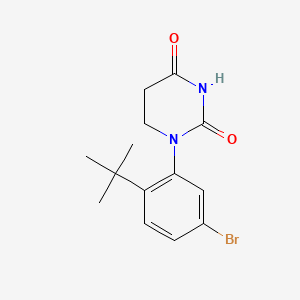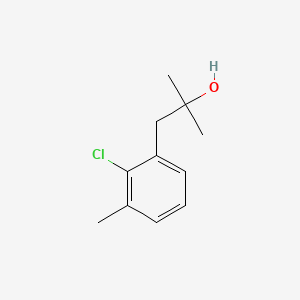
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol is an organic compound with a complex structure that includes a chlorinated aromatic ring and a tertiary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol typically involves the alkylation of 2-chloro-3-methylphenol with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2-chloro-3-methylphenol reacts with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-one.
Reduction: Formation of 1-(2-Chloro-3-methylphenyl)-2-methylpropane.
Substitution: Formation of 1-(2-Methoxy-3-methylphenyl)-2-methylpropan-2-ol.
Applications De Recherche Scientifique
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s tertiary alcohol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorinated aromatic ring can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-4-methylphenyl)-2-methylpropan-2-ol
- 1-(2-Chloro-3-ethylphenyl)-2-methylpropan-2-ol
- 1-(2-Bromo-3-methylphenyl)-2-methylpropan-2-ol
Uniqueness
1-(2-Chloro-3-methylphenyl)-2-methylpropan-2-ol is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the tertiary alcohol group also adds to its distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H15ClO |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-(2-chloro-3-methylphenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-8-5-4-6-9(10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3 |
Clé InChI |
OQRDMDRJIPJVHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC(C)(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


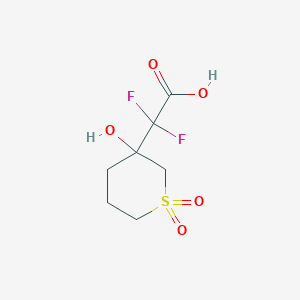
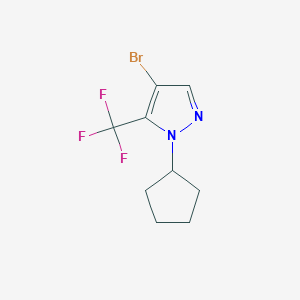


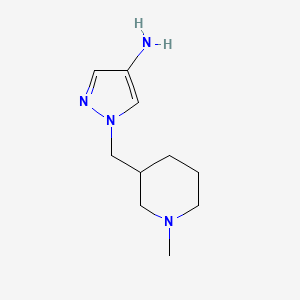
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)

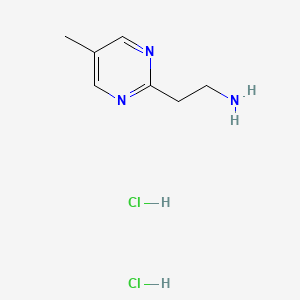

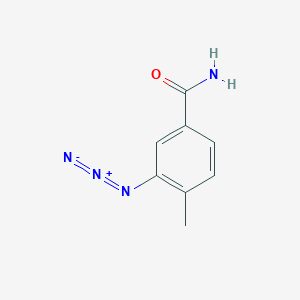
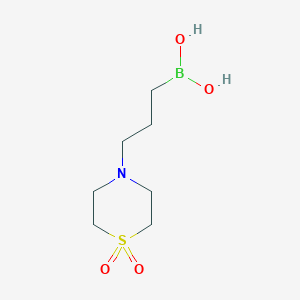
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
